3-Methoxy-piperidin-4-one hydrochloride 3-Methoxy-piperidin-4-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 1220040-18-5
VCID: VC8394133
InChI: InChI=1S/C6H11NO2.ClH/c1-9-6-4-7-3-2-5(6)8;/h6-7H,2-4H2,1H3;1H
SMILES: COC1CNCCC1=O.Cl
Molecular Formula: C6H12ClNO2
Molecular Weight: 165.62 g/mol

3-Methoxy-piperidin-4-one hydrochloride

CAS No.: 1220040-18-5

Cat. No.: VC8394133

Molecular Formula: C6H12ClNO2

Molecular Weight: 165.62 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxy-piperidin-4-one hydrochloride - 1220040-18-5

Specification

CAS No. 1220040-18-5
Molecular Formula C6H12ClNO2
Molecular Weight 165.62 g/mol
IUPAC Name 3-methoxypiperidin-4-one;hydrochloride
Standard InChI InChI=1S/C6H11NO2.ClH/c1-9-6-4-7-3-2-5(6)8;/h6-7H,2-4H2,1H3;1H
Standard InChI Key PKGPGHKLZIQCSO-UHFFFAOYSA-N
SMILES COC1CNCCC1=O.Cl
Canonical SMILES COC1CNCCC1=O.Cl

Introduction

Structural and Chemical Properties

Molecular Characteristics

3-Methoxy-piperidin-4-one hydrochloride has the molecular formula C₆H₁₂ClNO₂ and a molecular weight of 165.62 g/mol . Its structure combines a piperidine ring with substituents that influence its reactivity:

  • Methoxy group (-OCH₃): Electron-donating effects at the 3-position modulate ring electronics.

  • Ketone group (=O): Introduces polarity and serves as a site for nucleophilic additions or reductions.

  • Hydrochloride salt: Improves crystallinity and solubility in polar solvents like water or ethanol .

The InChI key PKGPGHKLZIQCSO-UHFFFAOYNA-N uniquely identifies its stereochemical and structural features.

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC₆H₁₂ClNO₂
Molecular Weight165.62 g/mol
Purity≥95%
Salt FormHydrochloride
StabilityHygroscopic (store desiccated)

Synthesis Methods

Direct Hydrochloride Salt Formation

A common route involves the reaction of a tert-butyl-protected precursor with ethanolic HCl. For example, 3-methyl-piperidin-4-one hydrochloride is synthesized by treating 3-methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester with HCl in dichloromethane (DCM) and ethanol at 0–25°C . This method achieves complete conversion within 3 hours, as monitored by TLC (hexanes/EtOAc, 40% EtOAc) . While this protocol targets a methyl-substituted analog, analogous steps likely apply to the methoxy derivative by substituting the methyl group with methoxy during precursor synthesis.

Table 2: Representative Synthesis Conditions

ParameterDetailsSource
Starting Materialtert-butyl-protected piperidinone
ReagentEthanolic HCl
SolventDCM/ethanol
Temperature0–25°C
Reaction Time3 hours
WorkupEvaporation under reduced pressure

Protection-Deprotection Strategies

The patent CN105130880A outlines a method for synthesizing structurally related piperidinamines using benzophenone to protect primary amines . Although developed for 1-(3-methoxypropyl)-4-piperidinamine, this approach could be adapted for 3-methoxy-piperidin-4-one hydrochloride:

  • Protection: React 4-aminopiperidine with benzophenone in toluene under reflux to form an imine intermediate.

  • Alkylation: Deprotonate the secondary amine with NaH or n-BuLi in THF, then react with 3-methoxypropyl bromide.

  • Deprotection: Remove the benzophenone group using aqueous HCl, followed by extraction and crystallization .

This method highlights the utility of selective protection to avoid side reactions at the amine group, a strategy applicable to synthesizing methoxy-substituted piperidinones.

Analytical Characterization

Spectroscopic Techniques

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals for methoxy protons (~δ 3.3 ppm), ketone-adjacent protons (δ 2.5–3.0 ppm), and piperidine ring protons (δ 1.5–2.2 ppm).

    • ¹³C NMR: Carbonyl carbon at ~δ 208 ppm, methoxy carbon at ~δ 55 ppm .

  • Infrared (IR) Spectroscopy: Strong absorption bands for C=O (~1700 cm⁻¹) and C-O (methoxy, ~1100 cm⁻¹) .

  • Mass Spectrometry (MS): Molecular ion peak at m/z 165.62 (M+H⁺) .

Chromatographic Analysis

  • Thin-Layer Chromatography (TLC): Used in synthesis monitoring with hexanes/EtOAc (40% EtOAc) .

  • Gas Chromatography (GC): Employed in purity assessment (e.g., 97.2% purity reported for analogous compounds) .

Applications in Organic Synthesis

Pharmaceutical Intermediates

3-Methoxy-piperidin-4-one hydrochloride serves as a precursor for:

  • Antipsychotic Agents: Piperidine derivatives are common in dopamine receptor modulators.

  • Analgesics: Ketone groups enable reductive amination to form amine intermediates for opioid analogs.

  • Anticancer Compounds: Functionalized piperidines are explored for kinase inhibition .

Asymmetric Synthesis

The ketone moiety allows for stereoselective reductions to produce chiral piperidines. For example, catalytic hydrogenation with chiral catalysts (e.g., Ru-BINAP) yields enantiomerically pure alcohols for further derivatization .

Challenges and Future Directions

Synthetic Optimization

Current methods face limitations in yield and scalability. Future work could explore:

  • Catalytic Methods: Transition metal-catalyzed C-H activation for direct methoxylation.

  • Flow Chemistry: Continuous synthesis to improve reproducibility .

Biological Screening

Despite its discontinued status, renewed interest in piperidine scaffolds for drug discovery warrants reinvestigation of this compound’s bioactivity.

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